

# A Comparative Efficacy Analysis of AH001 and Finasteride for Androgenetic Alopecia

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AH001    |           |
| Cat. No.:            | B1230206 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **AH001**, a novel topical androgen receptor (AR) degrader, and finasteride, an established 5-alpha reductase inhibitor, for the treatment of androgenetic alopecia (AGA). The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of their respective mechanisms, methodologies, and available efficacy data.

#### Introduction

Androgenetic alopecia is the most common form of hair loss, characterized by a progressive miniaturization of hair follicles in genetically susceptible individuals. The androgen dihydrotestosterone (DHT) is a key driver of this process. For decades, finasteride has been a cornerstone of AGA treatment by inhibiting DHT production. More recently, **AH001** has emerged as a first-in-class, Al-designed topical protein degrader that directly targets the androgen receptor, offering a novel therapeutic approach. This guide will delve into a comparative analysis of these two compounds.

#### **Mechanism of Action**

The fundamental difference between **AH001** and finasteride lies in their mechanism of action at the molecular level.



**AH001**: As a selective protein degrader, **AH001** works by targeting the androgen receptor (AR) for elimination.[1][2][3] This topical formulation is designed to act locally at the site of application, directly addressing the root cause of androgen-driven hair loss by removing the receptor through which androgens exert their effects.[2][3] Preclinical data suggests that **AH001** recruits an E3 ubiquitin ligase to tag the AR for degradation by the proteasome.[4]

Finasteride: Finasteride is a competitive and specific inhibitor of the Type II 5-alpha reductase enzyme. This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). By blocking this conversion, finasteride effectively reduces the levels of DHT in the serum and scalp, thereby mitigating its miniaturizing effect on hair follicles.

## **Signaling Pathway Diagrams**

Below are graphical representations of the signaling pathways affected by **AH001** and finasteride.



Click to download full resolution via product page

Figure 1: AH001 Signaling Pathway





Click to download full resolution via product page

Figure 2: Finasteride Signaling Pathway

## **Efficacy Data**

Direct head-to-head clinical trials comparing **AH001** and finasteride have not been conducted. Therefore, this section presents the available efficacy data for each compound individually.

#### **AH001**

As of late 2025, **AH001** has completed a Phase I clinical trial in the United States, which demonstrated that the drug is safe and well-tolerated across all dose levels with no drug-related adverse events.[2][3] Efficacy data from this trial has not yet been publicly released.

However, preclinical data for **AH001** was presented at the International Societies for Investigative Dermatology (ISID) Meeting in 2023.[4] The presentation highlighted that in preclinical studies, topical application of **AH001** effectively reverses DHT-induced hair loss and stimulates hair follicle regrowth.[4] Specific quantitative data from these preclinical studies are not yet publicly available. AnHorn Medicines is currently preparing for Phase II clinical trials to evaluate the efficacy of **AH001**.[2][3]

#### **Finasteride**

The efficacy of oral finasteride (1 mg/day) for the treatment of male androgenetic alopecia has been extensively documented in numerous large-scale, long-term clinical trials.



Table 1: Summary of Finasteride Efficacy from Clinical Trials

| Efficacy Endpoint                                       | Study Duration                                   | Results                                                             | Citations |
|---------------------------------------------------------|--------------------------------------------------|---------------------------------------------------------------------|-----------|
| Change in Hair Count<br>(per 1-inch diameter<br>circle) | 1 Year                                           | Mean increase of 107 hairs vs. placebo                              | _         |
| 2 Years                                                 | Mean increase of 138 hairs vs. placebo           |                                                                     |           |
| Change in Hair Count<br>(per cm²)                       | 24 Weeks                                         | Mean difference of<br>+12.4 hairs vs.<br>placebo                    | [5]       |
| 48 Weeks                                                | Mean difference of<br>+16.4 hairs vs.<br>placebo | [5]                                                                 |           |
| Anagen to Telogen<br>Ratio                              | 48 Weeks                                         | Net improvement of 47% vs. placebo                                  | [6]       |
| Patient Self-<br>Assessment                             | 2 Years                                          | 66% of men showed increased hair growth                             | [7]       |
| Investigator<br>Assessment                              | 2 Years                                          | Significant<br>improvement in hair<br>growth compared to<br>placebo |           |
| Global Photographic<br>Assessment                       | 2 Years                                          | Significant improvement in hair growth compared to placebo          | _         |

## **Experimental Protocols AH001 Preclinical Studies**

While detailed protocols are not publicly available, the preclinical evaluation of **AH001** for androgenetic alopecia likely involved an animal model. A common approach is the use of



testosterone-induced alopecia in mice, such as the C57BL/6 strain.

General Experimental Workflow for Preclinical AGA Studies:



Click to download full resolution via product page

Figure 3: Preclinical AGA Study Workflow

### **Finasteride Clinical Trials**



The clinical trials for finasteride followed rigorous, double-blind, placebo-controlled designs.

#### Key Methodologies:

- Hair Count: A standardized and validated method for assessing hair growth involves counting
  the number of hairs in a defined area of the scalp (typically a 1-inch diameter circle or 1 cm²).
   This is often done using macrophotography.[6]
- Phototrichogram: This technique is used to determine the phase of the hair growth cycle (anagen vs. telogen). A small area of the scalp is photographed, hairs are clipped, and then re-photographed a few days later to identify growing (anagen) hairs.[6]
- Patient Self-Assessment: Patients complete questionnaires to rate their perception of hair growth, hair loss stabilization, and overall appearance.
- Investigator Assessment: Clinicians evaluate changes in hair growth from baseline using a standardized rating scale.
- Global Photographic Assessment: An independent panel of experts reviews photographs of the patient's scalp taken at baseline and subsequent visits to assess for any changes in hair growth.

## Conclusion

Finasteride is a well-established oral therapy for androgenetic alopecia with a substantial body of clinical evidence supporting its efficacy in slowing hair loss and promoting regrowth by reducing systemic DHT levels. Its limitations include the potential for systemic side effects.

**AH001** represents a novel, targeted approach to treating AGA by directly degrading the androgen receptor in the scalp. Its topical application is designed to minimize systemic exposure and associated side effects.[2][3] While preclinical findings are promising, demonstrating the potential to reverse DHT-induced hair loss, quantitative efficacy data from human clinical trials are not yet available.

The upcoming Phase II clinical trials for **AH001** will be crucial in determining its clinical efficacy and providing the necessary data for a direct comparison with finasteride. Researchers and drug development professionals should monitor the progress of these trials closely, as **AH001**'s



unique mechanism of action holds the potential to offer a significant advancement in the treatment of androgenetic alopecia.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. AnHorn Medicines Begins AH-001 Phase I Clinical Trial with First Subject Dosed in US [synapse.patsnap.com]
- 2. AnHorn Medicines' Al-Designed Hair Loss Drug AH-001 Completes Phase I Trial with Excellent Safety Profile [trial.medpath.com]
- 3. deeptechdigest.com [deeptechdigest.com]
- 4. AnHorn Medicines Presents Research of Novel Protein Degrader for Topical Use at ISID Meeting 2023 [prnewswire.com]
- 5. Finasteride for hair loss: a review PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. theindependentpharmacy.co.uk [theindependentpharmacy.co.uk]
- To cite this document: BenchChem. [A Comparative Efficacy Analysis of AH001 and Finasteride for Androgenetic Alopecia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1230206#comparing-the-efficacy-of-ah001-vs-finasteride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com